3,5-Difluorophenyl ethyl sulfide
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Overview
Description
3,5-Difluorophenyl ethyl sulfide is an organic compound characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an ethyl sulfide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluorophenyl ethyl sulfide typically involves the reaction of 3,5-difluorophenyl bromide with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and safety. The use of flow reactors allows for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorophenyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The ethyl sulfide group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in the formation of phenethyl sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium amide (NaNH2) and strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3,5-Difluorophenyl ethyl sulfoxide and 3,5-difluorophenyl ethyl sulfone.
Reduction: Phenethyl sulfide.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Scientific Research Applications
3,5-Difluorophenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of sulfur-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-difluorophenyl ethyl sulfide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3,5-Difluorophenyl ethyl sulfide is similar to other fluorinated phenyl sulfides, but its unique substitution pattern gives it distinct chemical properties. Some similar compounds include:
3,5-Difluorophenyl methyl sulfide
3,5-Difluorophenyl ethyl sulfone
3,5-Difluorophenyl ethyl sulfoxide
These compounds differ in their functional groups and reactivity, making this compound unique in its applications and behavior.
Properties
IUPAC Name |
1-ethylsulfanyl-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDREBYAAVFRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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